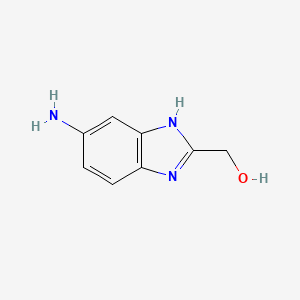

5-Amino-2-(hydroxymethyl)benzimidazole

Description

Significance of Benzimidazole (B57391) Heterocycles in Advanced Chemical Research and Materials Science

Benzimidazole, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, serves as a foundational scaffold in numerous scientific fields. rsc.orgnih.gov This structural motif is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities. ijpcbs.com Benzimidazole derivatives have been successfully developed into drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgnih.gov The structural similarity of the benzimidazole core to natural purine (B94841) nucleosides allows it to interact with various biopolymers, making it a valuable candidate in drug discovery. orientjchem.orgchemrevlett.com

Beyond pharmaceuticals, the benzimidazole framework is integral to materials science. Its unique electronic and structural properties are harnessed in the development of chemosensors, fluorescent materials, and corrosion inhibitors. rsc.org Furthermore, these heterocycles are crucial intermediates in organic synthesis and are employed as ligands in the field of asymmetric catalysis, highlighting their versatility and importance in modern chemical research. rsc.org The ongoing exploration of benzimidazole derivatives is driven by the need to develop novel compounds with enhanced efficacy and specific functionalities for both biological and material applications. nih.gov

Rationale for Researching 5-Amino-2-(hydroxymethyl)benzimidazole: Unique Structural Features and Synthetic Potential

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 294656-36-3 sigmaaldrich.com |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol sigmaaldrich.com |

The amino group at the 5-position of the benzimidazole ring is a critical functional handle for synthetic chemists. It serves as a primary nucleophilic site, enabling a wide range of derivatization reactions. For instance, the amino group can be readily converted into amides, sulfonamides, or Schiff bases, which are precursors to a vast array of other heterocyclic systems. ijpcbs.comnih.gov Research has shown that the position and nature of substituents on the benzimidazole ring, particularly amino and amido groups, strongly influence the molecule's biological activity. mdpi.com The introduction of an amino moiety can significantly enhance a compound's antiproliferative or antimicrobial properties. ijpcbs.commdpi.com This group provides a key site for modification, allowing researchers to systematically alter the structure to explore structure-activity relationships (SAR) and optimize compounds for specific targets. nih.gov The ability to use the amino group as a starting point for creating new chemical entities is a primary driver for research into compounds like this compound. arabjchem.org

The hydroxymethyl group at the 2-position provides another distinct site for chemical modification and contributes significantly to the molecule's synthetic potential. This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which are themselves versatile functional groups for further synthesis. clockss.org The hydroxyl moiety can also be esterified or etherified, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical properties, such as lipophilicity and solubility. researchgate.net The hydroxymethyl group is known to be an effective hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets. clockss.org Its ability to be converted into numerous other functional groups makes it a highly valuable feature for an intermediate compound, enabling the development of new benzimidazole-containing functional molecules for applications ranging from medicinal chemistry to materials science. clockss.org

Table 2: Summary of Functional Group Research Implications

| Functional Group | Position | Key Synthetic Reactions | Research Significance |

| Amino (–NH₂) ** | 5 | Amidation, Sulfonylation, Diazotization, Schiff Base Formation ijpcbs.comarabjchem.org | Provides a nucleophilic center for extensive derivatization; crucial for modulating biological activity and exploring structure-activity relationships (SAR). mdpi.comnih.gov |

| Hydroxymethyl (–CH₂OH) ** | 2 | Oxidation (to aldehyde/acid), Esterification, Etherification clockss.org | Acts as a versatile handle for structural modification; influences solubility and hydrogen bonding capabilities; enables conversion to other key functional groups. clockss.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(6-amino-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKZEQGMZMYWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951978 | |

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294656-36-3 | |

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Regioselective Strategies for 5 Amino 2 Hydroxymethyl Benzimidazole and Its Derivatives

Precursor-Based Synthetic Routes to Substituted Benzimidazoles

The construction of the benzimidazole (B57391) core fundamentally relies on the selection and reaction of appropriate aromatic precursors.

The most prevalent and direct method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857) (OPD) with a carbonyl-containing compound. thieme-connect.comenpress-publisher.com This reaction can be performed with carboxylic acids, aldehydes, or their derivatives under various conditions, often requiring acidic catalysis and elevated temperatures. jyoungpharm.orgresearchgate.net For the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole, a key precursor is 4-amino-1,2-phenylenediamine (1,2,4-triaminobenzene) or a protected version thereof. The reaction would proceed via condensation with glycolic acid or a related one-carbon synthon that can provide the hydroxymethyl group at the 2-position.

An alternative and common regioselective strategy involves starting with a precursor where the substitution pattern is already established, such as 4-nitro-1,2-phenylenediamine. google.com This compound can be condensed with the desired aldehyde or carboxylic acid to form the 5-nitrobenzimidazole (B188599) intermediate. Subsequent reduction of the nitro group, for instance using iron powder in an acidic medium or through catalytic hydrogenation, yields the desired 5-amino functionality. google.comchemicalbook.com Various catalysts, including ammonium (B1175870) chloride, have been employed to facilitate these condensation reactions, often providing good to excellent yields. jyoungpharm.orgbiointerfaceresearch.com

Table 1: Examples of Catalysts in Condensation Reactions for Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| MgCl₂·6H₂O | o-Phenylenediamines, Aldehydes | Not specified | High | rsc.org |

| Al₂O₃/CuI/PANI | o-Phenylenediamine, Aldehydes | Mild conditions | Excellent | rsc.org |

| Ammonium Chloride | o-Phenylenediamine, Carbonyl compounds | 80-90 °C | Moderate to good | jyoungpharm.orgchemmethod.com |

| Zinc Triflate | o-Phenylenediamine, Aldehydes | Ethanol, Reflux | High | chemmethod.com |

| Zinc Acetate | o-Phenylenediamine, Aldehydes | Room temp, Solvent-free | Excellent | chemmethod.com |

Cyclization Reactions and Ring-Closure Protocols

Cyclization protocols represent a diverse set of strategies for forming the imidazole (B134444) ring. While often related to condensation, these methods can involve distinct intramolecular ring-closing steps. One such approach is the oxidative cyclization of amidines. nih.gov In this method, an aniline (B41778) derivative is first converted to an amidine, which then undergoes an intramolecular C-H amination/cyclization to form the benzimidazole ring, a process that can be mediated by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or copper catalysts. nih.gov This allows for variation in the benzene (B151609) portion of the molecule based on the availability of aniline precursors. nih.gov

Another strategy involves the rearrangement or ring-closure of other heterocyclic systems. thieme-connect.com For instance, the synthesis of benzodiazepines has been achieved through the ring-opening of benzimidazole salts followed by an intramolecular C-H bond activation and ring closure, demonstrating the versatility of the benzimidazole core as an intermediate for other heterocyclic systems. nih.gov These ring-closure protocols are crucial for creating fused-ring systems and complex benzimidazole derivatives where direct condensation might be challenging. mdpi.com

Advanced Catalytic Approaches in Benzimidazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, reduce waste, and enable novel transformations.

Transition metals, particularly palladium and copper, are instrumental in modern organic synthesis for catalyzing the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net In benzimidazole synthesis, these catalysts are used for cross-coupling reactions to build complex precursors, as well as for direct C-H functionalization and cyclization steps. nih.gov Copper-catalyzed reactions, for example, have been developed for the synthesis of N-alkyl substituted benzimidazoquinazolinones through a coupling and subsequent condensative cyclization process. nih.gov

Palladium catalysts are widely used for Suzuki-Miyaura couplings to attach aryl groups to the benzimidazole scaffold, and for intramolecular carbometalation to construct fused ring systems. acs.org Cobalt complexes have also been shown to effectively catalyze the dehydrogenative coupling of aromatic diamines with primary alcohols to yield 2-substituted benzimidazoles under mild conditions. rsc.org These methods offer high functional group tolerance and are central to the development of pharmaceutical compounds. uniurb.it

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and potential for recyclability. researchgate.net Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity. biointerfaceresearch.comresearchgate.net

Several heterogeneous systems have been successfully applied to benzimidazole synthesis:

ZnO Nanoparticles : Mechanochemically synthesized zinc oxide nanoparticles have been used as an efficient, reusable, and non-toxic catalyst for the condensation of o-phenylenediamines with formic acid under solvent-free conditions. tandfonline.comresearchgate.net

Magnetic Nanoparticles : Chitosan-supported iron oxide (Fe₃O₄) nanoparticles and other core-shell magnetic microspheres serve as magnetically recoverable catalysts for the synthesis of benzimidazole derivatives. biointerfaceresearch.comtandfonline.com These allow for simple catalyst removal using an external magnet.

Gold Nanoparticles : Supported gold nanoparticles, such as Au/TiO₂, have demonstrated high catalytic efficacy for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at ambient temperatures. mdpi.com

Other Metal Oxides : Nanoparticles of CuO and Co/Ni bimetallic alloys have also been explored as effective catalysts, promoting C-N coupling and condensation reactions with high yields and selectivity. biointerfaceresearch.comresearchgate.net

These nanocatalysts often enable reactions to proceed under milder conditions with shorter reaction times and improved yields, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Table 2: Comparison of Heterogeneous Nanocatalysts in Benzimidazole Synthesis

| Nanocatalyst | Synthesis Method | Key Advantages | Reference |

| ZnO | Condensation | Reusable, Non-toxic, Solvent-free | tandfonline.comresearchgate.net |

| Fe₃O₄/Chitosan | Condensation | Magnetically recoverable, Efficient | biointerfaceresearch.com |

| Au/TiO₂ | Condensation | High activity at ambient temp, Reusable | mdpi.com |

| γ-Fe₂O₃@SiO₂-NH₂-COOH/IRMOF3-Gly | Condensation | High catalytic effect, Core-shell structure | tandfonline.com |

| AlOOH–SO₃ Nanoparticles | Condensation | Recyclable, Solvent-free, Short reaction time | rsc.orgnih.gov |

Green Chemistry Principles and Sustainable Synthesis Methods (e.g., Solvent-Free, Microwave-Assisted)

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by preventing waste, using renewable feedstocks, and avoiding hazardous solvents. chemmethod.comchemmethod.comresearchgate.net In benzimidazole synthesis, this has led to the development of several sustainable methodologies.

Solvent-Free Synthesis : Conducting reactions without a solvent (neat) or under mechanochemical conditions minimizes volatile organic compound (VOC) emissions and simplifies product purification. rsc.orgeprajournals.com Catalysts like AlOOH–SO₃ nanoparticles and NAP-ZnO have been effectively used under solvent-free conditions. rsc.orgtandfonline.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. chemmethod.comevitachem.com This energy-efficient method has been used for the condensation of o-phenylenediamine with carboxylic acids under catalyst-free conditions. thieme-connect.com

Green Catalysts and Solvents : The use of non-toxic, inexpensive, and reusable catalysts is a key green approach. chemmethod.com Furthermore, alternative reaction media like water or deep eutectic solvents (DES) are being explored. rsc.orgnih.gov DES, used as both the reaction medium and reagent, can provide high yields in short reaction times for the synthesis of 2-substituted benzimidazoles. nih.gov

These green methods offer sustainable and economically attractive alternatives to traditional synthetic routes, reducing both cost and environmental footprint. chemmethod.comeprajournals.com

Derivatization and Functionalization Strategies of the 5-Amino and 2-Hydroxymethyl Moieties

The presence of two distinct functional groups, the 5-amino and the 2-hydroxymethyl moieties, on the benzimidazole core offers a versatile platform for chemical modification. These groups can be selectively targeted to synthesize a diverse library of derivatives.

The aromatic amino group at the 5-position is a key site for derivatization, allowing for the introduction of a wide array of substituents. Its reactivity is analogous to that of an aniline, enabling several classical transformations.

Schiff Base Formation: One of the most direct methods for functionalizing the 5-amino group is through condensation with various aromatic aldehydes. This reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol, to yield the corresponding 5-(arylideneamino) derivatives, also known as Schiff bases or imines. nih.gov This approach has been successfully applied to the analogous 5-amino-1H-benzo[d]imidazole-2-thiol to create a series of multifunctional benzimidazoles. nih.gov

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides under basic conditions. These reactions lead to the formation of stable amide and sulfonamide linkages, respectively, which can significantly alter the electronic and steric properties of the molecule.

Alkylation: N-alkylation of the 5-amino group can be achieved using alkyl halides or other alkylating agents. This introduces alkyl chains or more complex cyclic structures, further expanding the chemical space of accessible derivatives.

Diazotization: The primary aromatic amine can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

A summary of these transformations is presented in the table below.

| Transformation | Reagents | Functional Group Introduced |

| Schiff Base Formation | Aromatic Aldehyd (Ar-CHO) | Imine (-N=CH-Ar) |

| Acylation | Acid Chloride (R-COCl) or Anhydride | Amide (-NH-CO-R) |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide (-NH-SO2-R) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR2) |

| Diazotization/Substitution | 1. NaNO2, HCl2. CuX | Halogen, Cyano, Hydroxyl, etc. |

The 2-hydroxymethyl group provides another handle for chemical modification, primarily involving reactions of the primary alcohol.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (2-formylbenzimidazole) or further to a carboxylic acid (benzimidazole-2-carboxylic acid) using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. Practicable syntheses for 2-formylbenzimidazole have been developed, highlighting the utility of this transformation. rsc.org

Esterification and Etherification: The hydroxyl group can be converted to esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Etherification can be accomplished by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis). These modifications are useful for modulating polarity and introducing new functionalities.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding 2-(halomethyl)benzimidazole derivatives. These halogenated intermediates are highly reactive and can be used for subsequent nucleophilic substitution reactions.

The following table summarizes key transformations of the 2-hydroxymethyl group.

| Transformation | Reagents | Functional Group Introduced |

| Oxidation (partial) | Mild Oxidizing Agent (e.g., PCC) | Aldehyde (-CHO) |

| Oxidation (full) | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid (-COOH) |

| Esterification | Carboxylic Acid (R-COOH) or derivative | Ester (-CH2-O-CO-R) |

| Etherification | Alkyl Halide (R-X), Base | Ether (-CH2-O-R) |

| Halogenation | SOCl₂, PBr₃ | Halomethyl (-CH2-X) |

The synthesis of multi-substituted derivatives involves either a stepwise functionalization of the pre-formed this compound core or the use of appropriately substituted precursors during the initial ring formation. For instance, a series of 5-substituted-2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-1H-benzimidazoles was synthesized by condensing variously substituted diamines with a piperazine-containing ester. researchgate.net This highlights the strategy of incorporating desired substituents at the 5-position (such as iodo, methyl, methoxy, or trifluoromethyl) via the diamine precursor before the cyclization step. researchgate.netnih.gov

By combining the transformations described in sections 2.3.1 and 2.3.2, one can devise pathways to complex, multi-substituted analogs. For example, the 5-amino group could first be converted to an amide, followed by oxidation of the 2-hydroxymethyl group to an aldehyde, resulting in a derivative functionalized at both positions. The sequence of these reactions is crucial to avoid unwanted side reactions and requires careful planning of protecting group strategies if necessary.

Mechanistic Investigations of Benzimidazole Formation and Derivatization Reactions

Understanding the reaction mechanisms is critical for optimizing synthetic routes, controlling regioselectivity, and predicting reaction outcomes.

The most common method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. nih.govresearchgate.net The mechanism of this reaction has been a subject of study for many years. acs.orgacs.org

When an o-phenylenediamine reacts with a carboxylic acid (the Phillips-Ladenburg reaction), the generally accepted mechanism involves the initial formation of a monoacyl derivative of the o-phenylenediamine. researchgate.netacs.org This intermediate then undergoes an intramolecular cyclization, driven by heating, often in the presence of acid, which involves the elimination of a water molecule to form the imidazole ring. acs.org

In the case of condensation with aldehydes (the Weidenhagen reaction), the reaction is believed to proceed through the following steps:

Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate, which then dehydrates to form a Schiff base (imine).

Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the imine carbon.

Aromatization: The resulting cyclic intermediate, a dihydrobenzimidazole, undergoes oxidation to yield the final aromatic benzimidazole product. The oxidant can be atmospheric oxygen or an added reagent. nih.gov

The key intermediates in these pathways are the monoacyl-o-phenylenediamine (for carboxylic acid condensation) and the Schiff base/dihydrobenzimidazole (for aldehyde condensation).

Catalysts and reaction conditions play a pivotal role in controlling the efficiency, selectivity, and environmental impact of benzimidazole synthesis. nih.govsemanticscholar.orgresearchgate.net

Catalysts: A wide variety of catalysts have been developed to promote the condensation reaction. Lewis acid catalysts, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), are effective in activating the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. beilstein-journals.org Theoretical calculations suggest that electron-rich aldehydes coordinate more effectively to the catalyst, promoting the reaction. beilstein-journals.org Nanoparticle-based catalysts, including those made from ZnO, Fe₂O₃, and TiO₂, have also been employed. nih.govsemanticscholar.orgrsc.org Their proposed role is often to activate both the aldehyde and the intermediate imine, thereby accelerating the cyclization and oxidation steps. nih.govsemanticscholar.org In more advanced applications, such as the regioselective synthesis of N-arylbenzimidazoles, palladium catalysts with specific phosphine (B1218219) ligands (e.g., BrettPhos) are used to control a cascade of C-N bond-forming reactions, allowing for predictable and selective outcomes. acs.orgnih.gov

The table below summarizes the influence of various catalytic systems.

| Catalyst Type | Example(s) | Role in Mechanism |

| Lewis Acids | Er(OTf)₃, MgCl₂·6H₂O | Activation of aldehyde carbonyl group. nih.govbeilstein-journals.org |

| Nanoparticles | nano-Fe₂O₃, ZnO NPs | Activation of aldehyde and imine intermediates. semanticscholar.orgrsc.org |

| Palladium Complexes | Pd/BrettPhos | Control of regioselectivity in cascade C-N couplings. acs.orgnih.gov |

| Brønsted Acids | p-Toluenesulfonic acid | Protonation and activation of intermediates. rsc.org |

Regioselectivity and Stereoselectivity in Amino-Hydroxymethylbenzimidazole Synthesis

The synthesis of specifically substituted benzimidazoles, such as this compound, necessitates precise control over the regiochemistry of the cyclization reaction. The final substitution pattern on the benzene ring is determined by the choice of the starting materials, particularly the substituted o-phenylenediamine precursor. While literature detailing the stereoselective synthesis of the parent this compound is limited due to its achiral nature, the principles of regiocontrol are well-established in benzimidazole chemistry and are directly applicable. Stereoselectivity becomes a critical consideration in the synthesis of its chiral derivatives.

Regioselectivity:

The regiochemical outcome in the synthesis of a 5-substituted benzimidazole is primarily dictated by the structure of the diamine starting material. To obtain a 5-amino substituted benzimidazole, the cyclization reaction must be performed on a 1,2,4-triaminobenzene derivative. The condensation with a suitable C1 synthon, such as glycolic acid or its derivatives to form the 2-(hydroxymethyl) group, can theoretically lead to two possible regioisomers: the 5-amino and the 6-amino benzimidazole.

However, the electronic and steric properties of the substituents on the diamine ring can direct the cyclization to favor one isomer over the other. In the case of 1,2,4-triaminobenzene, the amino groups have different nucleophilicities, which can be exploited to achieve regioselectivity. The reaction typically proceeds via the condensation of the more nucleophilic amino groups. Protecting group strategies are often employed to block certain amino groups and force the cyclization to occur at the desired positions, thus ensuring the formation of the intended regioisomer.

A common strategy involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde, carboxylic acid, or other electrophiles. The regioselectivity is locked in by the substitution pattern of the diamine. For instance, the synthesis of 5-amino-6-methyl benzimidazolone is achieved by starting with 3,4-diaminotoluene, where the positions of the methyl and amino groups predetermine the final substitution pattern of the product. google.com Similarly, the synthesis of a protected 5-hydroxymethyl-2-cyanomethylbenzimidazole has been reported starting from 3,4-diaminobenzoic acid, which secures the substituent at the 5-position. researchgate.net

The influence of the starting diamine on the regiochemical outcome is a foundational principle in benzimidazole synthesis. rsc.org Various catalytic systems and reaction conditions have been developed to optimize these condensations, often achieving high regioselectivity and yields. rsc.orgacs.org

| Starting Diamine | C1 Synthon | Resulting Regioisomer(s) | Key Factor for Regioselectivity |

| 4-Nitro-1,2-phenylenediamine | Glycolic Acid | 5-Nitro-2-(hydroxymethyl)benzimidazole | Pre-defined substitution on the diamine ring |

| 4-Chloro-1,2-phenylenediamine | Benzaldehyde | 5-Chloro-2-phenylbenzimidazole | Pre-defined substitution on the diamine ring |

| 1,2,4-Triaminobenzene (protected) | Glycolic Acid Derivative | This compound | Use of protecting groups to direct cyclization |

| 3,4-Diaminotoluene | Urea | 5-Methylbenzimidazolone | Pre-defined substitution on the diamine ring |

Stereoselectivity:

The parent molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselectivity is not a factor in its direct synthesis. However, stereoselectivity becomes highly relevant in the synthesis of its derivatives where a stereocenter is introduced. This can occur through several pathways:

Modification of the Hydroxymethyl Group: The hydroxyl group at the C2 position can be used as a handle for further reactions. For example, an asymmetric reaction at the methylene (B1212753) carbon adjacent to the hydroxyl group could create a chiral center.

Derivatization of the Amino Group: Asymmetric synthesis could be employed to introduce chiral substituents onto the 5-amino group.

Planar Chirality: In more complex derivatives, particularly those with bulky substituents that restrict rotation, planar chirality may arise. The synthesis of such molecules would require asymmetric methods to control the spatial arrangement of the substituents. researchgate.net

While research specifically targeting the asymmetric synthesis of derivatives of this compound is not extensively documented, general methodologies for the enantioselective functionalization of the benzimidazole core have been developed. nih.govresearchgate.net These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, methods for the asymmetric α-amination of 1,3-dicarbonyl compounds have been developed using chiral 2-aminobenzimidazole-derived organocatalysts, demonstrating the utility of the benzimidazole scaffold in stereoselective transformations. researchgate.net Such principles could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound.

| Type of Selectivity | Relevance to this compound | Synthetic Strategy Example |

| Regioselectivity | Crucial for synthesis of the parent compound | Use of 1,2,4-triaminobenzene derivatives with protecting groups to ensure 5-amino substitution. |

| Stereoselectivity | Relevant only for the synthesis of chiral derivatives | Asymmetric catalysis to introduce a chiral center, e.g., via modification of the C2-hydroxymethyl group. |

Iii. Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Hydroxymethyl Benzimidazole Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Amino-2-(hydroxymethyl)benzimidazole in solution. nih.gov ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for detailed structural assignments. researchgate.net

In a typical ¹H NMR spectrum, the aromatic protons of the benzimidazole (B57391) ring would appear as distinct signals in the downfield region (typically 7.0-8.0 ppm). The chemical shifts and coupling patterns of these protons (H-4, H-6, and H-7) are influenced by the electronic effects of the amino group at the C-5 position. The methylene (B1212753) protons (-CH₂OH) adjacent to the imidazole (B134444) ring are expected to produce a singlet at approximately 4.0-5.0 ppm. researchgate.net The protons of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the imidazole N-H proton, are labile and their signals can be broad, appearing over a wide range of chemical shifts depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data, with the aromatic carbons resonating between 110-145 ppm. nih.gov The C-2 carbon, attached to the hydroxymethyl group and two nitrogen atoms, typically appears further downfield (~150 ppm). nih.gov The methylene carbon (-CH₂OH) signal is expected in the aliphatic region of the spectrum.

A significant aspect of the NMR analysis of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms of the imidazole ring. nih.govbeilstein-journals.org This exchange can lead to time-averaged signals, where chemically distinct positions in the static molecule (e.g., C-4 and C-7) become magnetically equivalent on the NMR timescale. nih.gov Dynamic NMR (DNMR) studies can be employed to measure the rate of this proton transfer. nih.gov Furthermore, conformational analysis, particularly regarding the rotation around the C2-CH₂OH bond, can be investigated through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information on through-space proximity of protons. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Scaffold.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C2 | - | ~150-155 | Chemical shift is sensitive to substitution and tautomeric equilibrium. nih.gov |

| -CH₂OH | ~4.8 | ~55-60 | Methylene group adjacent to the imidazole ring. |

| C4 | ~7.4 | ~115 | May be averaged with C7 due to tautomerism. nih.gov |

| C5 | - | ~130-135 | Carbon bearing the amino group. |

| C6 | ~6.8 | ~110 | May be averaged with C5 due to tautomerism. nih.gov |

| C7 | ~7.2 | ~118 | May be averaged with C4 due to tautomerism. nih.gov |

| C3a/C7a (bridgehead) | - | ~135-145 | Bridgehead carbons, may appear as two distinct signals or an average depending on tautomerism. nih.gov |

| N1-H | Broad, variable | - | Position depends on solvent and H-bonding. |

| C5-NH₂ | Broad, variable | - | Position depends on solvent and H-bonding. |

| -OH | Broad, variable | - | Position depends on solvent and H-bonding. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful method for identifying the functional groups within this compound and probing the nature of its hydrogen bonding interactions. atlantis-press.comnih.gov These techniques are complementary and provide a detailed vibrational fingerprint of the molecule.

The FTIR and Raman spectra are characterized by specific bands corresponding to the stretching and bending vibrations of the molecule's constituent bonds.

N-H and O-H Stretching: The amino (-NH₂) and imidazole (N-H) groups give rise to stretching vibrations typically observed in the 3300-3500 cm⁻¹ region. atlantis-press.com The O-H stretching vibration of the hydroxymethyl group also appears in this region, often as a broad band due to its involvement in hydrogen bonding. mdpi.com The presence and nature of hydrogen bonds significantly influence the position and shape of these bands; stronger hydrogen bonds lead to a broadening and a shift to lower frequencies (red-shift). ustc.edu.cnsemanticscholar.org

C-H Stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. researchgate.net

Benzimidazole Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are observed in the 1400-1650 cm⁻¹ region.

N-H and O-H Bending: The scissoring vibration of the -NH₂ group is typically seen around 1600-1650 cm⁻¹. atlantis-press.com In-plane bending vibrations for N-H and O-H groups occur in the 1200-1400 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1000-1085 cm⁻¹ region of the IR spectrum.

By comparing experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. atlantis-press.comnih.gov This correlative approach is particularly useful for understanding how intermolecular hydrogen bonds between the amino, hydroxyl, and imidazole N-H groups influence the vibrational landscape of the molecule in the solid state. ustc.edu.cn

Table 2: Key Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| -OH (hydroxyl) | Stretching (ν) | 3200-3500 (Broad) | Position and width are highly sensitive to hydrogen bonding. mdpi.com |

| -NH (imidazole) | Stretching (ν) | 3300-3450 | Involved in intermolecular hydrogen bonding. |

| -NH₂ (amino) | Asymmetric Stretch (ν) | ~3450 | Characteristic of primary amines. atlantis-press.com |

| -NH₂ (amino) | Symmetric Stretch (ν) | ~3350 | Characteristic of primary amines. atlantis-press.com |

| C-H (aromatic) | Stretching (ν) | 3000-3100 | Typically weak to medium intensity. |

| C-H (aliphatic -CH₂) | Stretching (ν) | 2850-2960 | Aliphatic C-H vibrations. |

| C=N / C=C (ring) | Stretching (ν) | 1400-1650 | Skeletal vibrations of the benzimidazole ring. |

| -NH₂ (amino) | Bending (δ) | 1600-1650 | Scissoring vibration. atlantis-press.com |

| C-O (primary alcohol) | Stretching (ν) | 1000-1085 | Strong band in the IR spectrum. |

X-ray Crystallography and Crystal Engineering of this compound Derivatives

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. researchgate.net For derivatives of this compound, SCXRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. scispace.comsemanticscholar.org

The analysis of a suitable single crystal reveals the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom within the asymmetric unit. nih.gov This information allows for the complete elucidation of the molecular geometry. For example, it can confirm the planarity of the benzimidazole ring system and determine the orientation of the hydroxymethyl and amino substituents relative to the ring. researchgate.netnih.gov In cases where chiral centers are present in derivatives, SCXRD can be used for the absolute configuration determination. nih.gov

Table 3: Illustrative Crystallographic Data for a Substituted Benzimidazole Derivative.

| Parameter | Example Value | Description |

| Chemical Formula | C₈H₉N₃ | Molecular formula of the compound in the crystal. nih.gov |

| Formula Weight | 147.18 g/mol | Molar mass of the compound. nih.gov |

| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. nih.gov |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal. |

| a, b, c (Å) | a = 5.91, b = 8.82, c = 14.84 | Dimensions of the unit cell. nih.gov |

| α, β, γ (°) | α = 90, β = 100.1, γ = 90 | Angles of the unit cell. nih.gov |

| Volume (ų) | 762.08 | Volume of the unit cell. nih.gov |

| Z | 4 | Number of molecules per unit cell. nih.gov |

| Density (calculated) | 1.28 g/cm³ | Calculated density of the crystal. |

Note: Data presented is for the related compound 5-Amino-1-methyl-1H-benzimidazole as a representative example. nih.gov

The crystal packing of this compound derivatives is governed by a network of non-covalent interactions, which can be meticulously analyzed using crystallographic data. nih.gov The most significant of these are hydrogen bonds and π-π stacking interactions. rsc.org

Hydrogen Bonding: The molecule is rich in hydrogen bond donors (imidazole N-H, amino -NH₂, hydroxyl -OH) and acceptors (imidazole N, amino N, hydroxyl O). This functionality allows for the formation of extensive and robust hydrogen-bonding networks. chemrevlett.com For instance, N-H···N hydrogen bonds can link molecules into chains or dimers, a common motif in benzimidazoles. nih.gov The amino and hydroxyl groups can participate in further interactions, creating complex three-dimensional architectures.

Supramolecular Synthons: The recurring and predictable patterns of intermolecular interactions are known as supramolecular synthons. In benzimidazole systems, common synthons include the N-H···N catemer or dimer. The presence of additional functional groups in this compound allows for the formation of more complex and heteromeric synthons, such as those involving O-H···N or N-H···O interactions, which direct the assembly of the molecules into a specific crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in crystal engineering. Different polymorphs of a substance can exhibit distinct physicochemical properties, including solubility, stability, and melting point. For a molecule like this compound, with its multiple hydrogen bonding sites, the potential for forming different hydrogen-bonding networks and packing arrangements makes polymorphism a distinct possibility. nih.gov Each polymorph would represent a different energetic minimum in the crystal lattice landscape.

Co-crystallization is another strategy within crystal engineering used to modify the properties of a solid. This involves crystallizing the target molecule with a second, different molecule (a coformer) to create a new crystalline phase where both components are present in a stoichiometric ratio. By selecting coformers with complementary functional groups (e.g., carboxylic acids, amides), it is possible to design novel supramolecular synthons and create co-crystals with tailored properties. Studies in this area would explore the potential of this compound to form co-crystals, thereby expanding its solid-state chemistry.

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis (e.g., Quantitative Structure-Retention Relationship (QSRR) applications)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purity assessment of this compound and for the analysis of complex mixtures containing this compound. nih.govresearchgate.net HPLC methods can be developed to separate the target compound from starting materials, byproducts, and degradation products, allowing for accurate quantification and purity determination. nih.gov

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach that correlates the chromatographic retention of a compound with its structural and physicochemical properties, described by molecular descriptors. nih.govekb.eg QSRR is a powerful tool for understanding the chromatographic behavior of a series of related compounds, such as benzimidazole derivatives. researchgate.net

In a QSRR study, a set of benzimidazole derivatives would be analyzed under specific chromatographic conditions to determine their retention times. ekb.eg Simultaneously, a variety of molecular descriptors (e.g., topological, electronic, geometric) are calculated for each molecule. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Principal Component Analysis (PCA), are then used to build a mathematical model that links the descriptors to the observed retention. ekb.egresearchgate.net

QSRR models can be used to:

Predict the retention times of new or un-synthesized benzimidazole derivatives. nih.gov

Provide insights into the molecular mechanisms of separation on a given chromatographic column. bohrium.com

Optimize chromatographic separation conditions with fewer experiments. nih.gov

Estimate lipophilicity (logP), as retention in reversed-phase HPLC is often strongly correlated with this property. ekb.eg

For this compound, descriptors such as molecular weight, polar surface area (PSA), and calculated logP would be key parameters influencing its retention behavior in reversed-phase HPLC.

Table 4: Examples of Molecular Descriptors Used in QSRR Studies of Benzimidazole Derivatives.

| Descriptor Class | Example Descriptor | Description | Relevance to Retention |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Affects size and diffusion, can correlate with retention in size-exclusion or RP-HPLC. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Relates to molecular shape and surface area, influencing interactions with the stationary phase. |

| Electronic | Dipole Moment (DM) | A measure of the overall polarity of the molecule. researchgate.net | Influences polar interactions with the stationary and mobile phases. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. | Larger surface area can lead to stronger van der Waals interactions and longer retention. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | A primary determinant of retention in reversed-phase chromatography. ekb.eg |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to engage in charge-transfer interactions. |

Iv. Theoretical and Computational Chemistry Applied to 5 Amino 2 Hydroxymethyl Benzimidazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of benzimidazole (B57391) derivatives due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com It is used to calculate molecular geometries, energies, and other ground-state properties. Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states, making it suitable for predicting spectroscopic properties like UV-Vis spectra. sciencepublishinggroup.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. nih.gov

For benzimidazole derivatives, DFT calculations show that the HOMO is often localized on the electron-rich benzimidazole ring system, particularly influenced by electron-donating substituents. nih.gov In 5-Amino-2-(hydroxymethyl)benzimidazole, the amino group at the 5-position is expected to contribute significantly to the HOMO electron density. The LUMO, conversely, is typically distributed across the π-conjugated system of the fused rings. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~3.0 to 4.5 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. sciencepublishinggroup.com |

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. atlantis-press.com For benzimidazole systems, these transitions are typically π → π* in nature, originating from the conjugated ring system. The calculated absorption maxima (λmax) can be compared with experimental spectra to confirm molecular structure and understand electronic properties. nih.gov

NMR Spectroscopy: DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict 1H and 13C NMR chemical shifts. nih.gov By comparing calculated shifts with experimental data, it is possible to confirm the structure and investigate phenomena like tautomerism. nih.govencyclopedia.pub

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.govatlantis-press.com These theoretical spectra aid in the assignment of experimental FT-IR and Raman bands to specific molecular motions, such as C-N stretching, N-H bending, or O-H stretching from the hydroxymethyl group. A good correlation between calculated and experimental spectra validates the computed geometry. atlantis-press.com

| Spectroscopic Technique | Parameter | Typical Focus of Calculation |

|---|---|---|

| UV-Vis | λmax (Absorption Maximum) | Prediction of π → π* and n → π* electronic transitions. |

| NMR | δ (Chemical Shift) | Calculation of 1H and 13C chemical shifts to aid in structural elucidation. nih.gov |

| FT-IR / Raman | Wavenumber (cm-1) | Assignment of vibrational modes (stretching, bending) to observed spectral bands. nih.gov |

Benzimidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. encyclopedia.pubresearchgate.net For this compound, this results in two primary tautomers: 5-Amino-2-(hydroxymethyl)-1H-benzimidazole and 6-Amino-2-(hydroxymethyl)-1H-benzimidazole.

DFT calculations are employed to determine the relative energies and thermodynamic stabilities of these tautomers. nih.gov By calculating the ground-state energies, researchers can predict the predominant tautomeric form in different environments (gas phase or solution). Furthermore, transition state calculations can elucidate the energy barrier for the interconversion between tautomers. Conformational analysis also involves studying the rotation around the C2-CH2OH bond to identify the most stable orientation of the hydroxymethyl group.

| Tautomer Name | Description | Computational Investigation |

|---|---|---|

| 5-Amino-2-(hydroxymethyl)-1H-benzimidazole | Proton is on the nitrogen atom distal to the amino group. | DFT is used to calculate the relative energies to predict the most stable form and the energy barrier for interconversion. nih.gov |

| 6-Amino-2-(hydroxymethyl)-1H-benzimidazole | Proton is on the nitrogen atom proximal to the amino group. |

DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors derived from conceptual DFT. These global reactivity indices are calculated from the energies of the frontier molecular orbitals. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net

Electronic Chemical Potential (μ): Indicates the "escaping tendency" of electrons from a system.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors help predict how this compound will behave in chemical reactions, identifying whether it is more likely to act as a nucleophile or an electrophile. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing further insight into reactive sites. biointerfaceresearch.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates low reactivity and high stability. researchgate.net |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Global Electrophilicity (ω) | μ2 / 2η | Indicates the ability of a species to accept electrons. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: Analyze the rotational freedom of the hydroxymethyl and amino groups and the flexibility of the benzimidazole ring system itself.

Study Solvation: Simulate the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around it and form hydrogen bonds with the amino, hydroxymethyl, and imidazole nitrogen groups.

Investigate Intermolecular Interactions: Model the interaction of the molecule with other molecules, such as another benzimidazole unit or a biological macromolecule, to understand aggregation behavior or binding dynamics. mdpi.com Analysis of the simulation trajectory can reveal stable hydrogen bonds and other non-covalent interactions that persist over time. researchgate.net

Molecular Docking Studies for Exploring Interaction Patterns with Macromolecular Systems

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein or nucleic acid. researchgate.netdovepress.com This method is crucial in drug discovery for identifying potential drug candidates.

For this compound, docking studies can be performed to explore its potential as an inhibitor for various enzymes. The molecule's functional groups are key to its interaction patterns:

The benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in a protein's active site. nih.gov

The imidazole N-H group and the 5-amino group can act as hydrogen bond donors.

The imidazole nitrogen atom and the oxygen atom of the hydroxymethyl group can act as hydrogen bond acceptors.

The hydroxymethyl group provides an additional site for hydrogen bonding, potentially enhancing binding affinity and specificity.

Docking simulations score different binding poses based on factors like intermolecular forces, providing a binding energy value that estimates the stability of the ligand-receptor complex. mdpi.comnih.gov These studies provide a structural hypothesis for how the molecule might interact with a biological target, guiding further experimental investigation. nih.gov

| Functional Group | Potential Interaction Type | Example Protein Residue |

|---|---|---|

| Benzimidazole Ring | π-π Stacking / Hydrophobic Interaction | Phenylalanine (Phe), Tyrosine (Tyr) |

| Imidazole N-H / Amino N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu) |

| Imidazole N / Hydroxymethyl O | Hydrogen Bond Acceptor | Serine (Ser), Arginine (Arg) |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activities (QSAR). nih.gov These models are predicated on the principle that the properties and activities of a chemical are intrinsically linked to its molecular structure. By quantifying structural features, known as molecular descriptors, it becomes possible to predict the characteristics of new or untested compounds, thereby streamlining the discovery and development process in various scientific fields. nih.gov

While specific QSPR or QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how the structural parameters of a molecule like this compound could be correlated with its properties and for providing mechanistic insights.

The general approach in these studies involves calculating a variety of molecular descriptors that encompass different aspects of the molecular structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges, and energies of frontier molecular orbitals (e.g., HOMO and LUMO). researchgate.net

Steric Descriptors: These relate to the three-dimensional arrangement of atoms in the molecule, including its size and shape.

Physicochemical Descriptors: These include properties like lipophilicity (log P) and polarity, which influence the compound's behavior in different environments. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Once these descriptors are calculated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR) are employed to develop a mathematical model that links a particular property or activity to a combination of these descriptors. nih.govresearchgate.net

For instance, a hypothetical QSPR study on a series of substituted benzimidazoles, including this compound, could aim to predict a non-biological property such as its retention time in a chromatography column or its solubility in a particular solvent. The resulting model might reveal that the property is strongly correlated with a combination of its polarity and molecular volume.

A representative set of molecular descriptors that would be relevant in a QSPR/QSAR study of benzimidazole derivatives is presented in the table below. These descriptors are fundamental to establishing the relationship between structure and property.

| Descriptor Category | Specific Descriptor | Description | Potential Influence on Properties |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the outermost electron-containing orbital. | Relates to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy orbital without electrons. | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | |

| Physicochemical | Log P (Partition Coefficient) | The ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. | Indicates the lipophilicity or hydrophilicity of the molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to molecular volume and intermolecular forces. | |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | A basic descriptor of the size of the molecule. |

| Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. | Can be related to properties like boiling point and viscosity. |

These QSPR and QSAR models, once validated, can offer profound mechanistic insights. For example, if a model for a particular property is heavily dependent on electronic descriptors like HOMO and LUMO energies, it would suggest that the property is governed by the molecule's electronic interactions. Conversely, a strong correlation with steric descriptors would imply that the size and shape of the molecule are the dominant factors.

V. Photophysical Properties and Optoelectronic Applications of 5 Amino 2 Hydroxymethyl Benzimidazole Derivatives

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence spectroscopy is a powerful tool to probe the excited-state behavior of molecules. For derivatives of 5-Amino-2-(hydroxymethyl)benzimidazole, their fluorescence characteristics are largely governed by processes such as intramolecular charge transfer, and they are highly sensitive to the surrounding environment.

Upon photoexcitation, many benzimidazole (B57391) derivatives bearing electron-donating groups exhibit Intramolecular Charge Transfer (ICT). acs.orgchinayyhg.com This process involves the transfer of electron density from the electron-rich amino group to the electron-deficient benzimidazole ring system. In protonated forms of related amino-substituted 2-(hydroxyphenyl)benzimidazole derivatives, electronic excitation can lead to a twisted intramolecular charge transfer (TICT) state. acs.org This process is often associated with a large-amplitude rotational motion and can be dependent on the polarity and viscosity of the solvent. acs.org

For some derivatives, the ICT process is coupled with an excited-state intramolecular proton transfer (ESIPT), leading to a non-fluorescent charge-transfer tautomer. acs.org This coupled process involves the transfer of a proton, typically from a hydroxyl group, to the benzimidazole nitrogen, facilitated by the initial charge transfer. While this compound lacks the specific hydroxyphenyl group for the classic ESIPT process seen in those derivatives, the interplay between the amino and hydroxymethyl groups with the benzimidazole core is expected to facilitate ICT upon excitation.

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a hallmark of compounds exhibiting significant changes in their dipole moment upon electronic excitation, a characteristic feature of ICT states. Studies on various benzimidazole derivatives have demonstrated their sensitivity to the solvent environment. nih.gov The fluorescence emission of these compounds can show a noticeable shift in wavelength with varying solvent polarity. This is because solvents with different polarities can stabilize the ground and excited states of the molecule to different extents. A reversal in solvatochromism has been observed in some Schiff base derivatives, where the direction of the spectral shift changes between non-polar and polar solvents, highlighting the complexity of solvent-solute interactions. nih.gov Given the expected ICT character of this compound, its absorption and emission spectra are predicted to be sensitive to the polarity of the medium.

Table 1: Photophysical Data for a Related Benzimidazole Derivative

| Compound | Absorption Maxima (λabs, nm) | Emission Maximum (λem, nm) |

| 5′-amino-2-(2′-hydroxyphenyl)benzimidazole (in CH2Cl2) | 305, 355 | 540 |

Data extracted from a study on a fluorescent probe for phosgene (B1210022) detection. nih.gov

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions. Studies on benzimidazoles have shown that their fluorescence can be quenched by molecules like chlorinated methanes. niscpr.res.in The mechanism of this quenching is often attributed to the formation of a charge-transfer type complex between the excited benzimidazole and the quencher molecule. niscpr.res.in The efficiency of quenching can be dependent on the polarity of the solvent, with higher quenching rates observed in more polar environments due to the stabilization of the charge-transfer complex. niscpr.res.in While specific studies on the quenching mechanisms and exciplex formation of this compound are not available, it is plausible that its fluorescence can be quenched by electron-deficient molecules through similar charge-transfer interactions.

Absorption Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For 2-aminobenzimidazole (B67599), the absorption spectrum is influenced by the solvent and pH. niscpr.res.in The electronic transitions in benzimidazole derivatives are typically π-π* transitions within the aromatic system. The presence of the amino and hydroxymethyl substituents on the benzimidazole core of this compound will influence the energies of these transitions. The amino group, being an electron-donating group, is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to the unsubstituted benzimidazole. The absorption spectrum of 5′-amino-2-(2′-hydroxyphenyl)benzimidazole in dichloromethane (B109758) shows absorption maxima at 305 nm and 355 nm. nih.gov

Development of Fluorescent Probes and Sensors

The sensitivity of the fluorescence of benzimidazole derivatives to their environment makes them attractive candidates for the development of fluorescent probes and sensors. A notable example is the use of 5′-amino-2-(2′-hydroxyphenyl)benzimidazole as a fluorescent probe for the detection of phosgene. nih.govrsc.org The introduction of the amino group in this derivative led to a significant red-shift in the emission, and its interaction with phosgene resulted in a ratiometric change in the fluorescence signal, allowing for sensitive and selective detection. nih.gov The ability of benzimidazole derivatives to act as ligands for metal ions also opens up possibilities for the development of fluorescent sensors for cations. Although specific applications of this compound as a fluorescent probe have not been reported, its structural features suggest potential in this area.

Metal Ion Sensing Mechanisms

Benzimidazole derivatives have been extensively developed as fluorescent chemosensors for the detection of various metal ions. elsevierpure.comiitrpr.ac.in The sensing mechanism is typically based on the interaction between the benzimidazole moiety and the target metal ion, which modulates the photophysical properties of the molecule, leading to a detectable optical response such as a change in fluorescence intensity or a spectral shift.

The nitrogen atoms within the imidazole (B134444) ring of the benzimidazole structure act as effective coordination sites for metal ions. rsc.org Upon binding with a metal ion, several processes can occur to alter the fluorescence output:

Photoinduced Electron Transfer (PET): In the unbound state, a fluorophore might be quenched by a nearby electron-donating group through a PET process. When a metal ion binds to the receptor part of the sensor, it lowers the energy level of the donor's frontier orbital, inhibiting the PET process and causing a "turn-on" fluorescence response. A novel benzimidazole-based probe was designed to selectively recognize Co²⁺ through a PET-induced fluorescence quenching mechanism. mdpi.com

Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): Some benzimidazole derivatives exhibit ESIPT, which results in a large Stokes shift. The binding of a metal ion can disrupt the intramolecular hydrogen bond necessary for ESIPT, leading to fluorescence quenching or the appearance of a new, blue-shifted emission band, enabling ratiometric detection. rsc.org

Complexation and Conformational Changes: The coordination of a metal ion can lead to the formation of a more rigid molecular structure. This increased rigidity can reduce non-radiative decay pathways, resulting in fluorescence enhancement. Conversely, complexation with paramagnetic metal ions like Cu²⁺ often leads to fluorescence quenching due to enhanced intersystem crossing. rsc.orgresearchgate.net

For instance, certain benzimidazole-based conjugated polyelectrolytes have demonstrated high selectivity and sensitivity for specific metal ions in aqueous solutions. One such polymer showed excellent selectivity for Fe³⁺, while its counterpart was effective in detecting Sn²⁺. researchgate.net Another study developed a benzimidazole-derived sensor that could differentially detect Cu²⁺ and Zn²⁺; it exhibited fluorescence quenching for Cu²⁺ and a ratiometric turn-on response for Zn²⁺. rsc.org The versatility of these mechanisms allows for the rational design of sensors tailored for specific metal ions, a principle that can be applied to derivatives of this compound.

Anion Recognition and Sensing

The benzimidazole scaffold is also a highly effective recognition unit for anions, primarily through the formation of hydrogen bonds between the N-H protons of the imidazole ring and the anion. This interaction alters the electronic properties of the molecule, resulting in a measurable optical signal.

The sensing mechanism can be fine-tuned by attaching different functional groups to the benzimidazole core. For example, integrating a BODIPY (boron-dipyrromethene) fluorophore with a benzimidazole unit creates a powerful colorimetric and fluorescent sensor. mdpi.comsemanticscholar.org In one study, a BODIPY-benzimidazole derivative was synthesized for anion sensing. mdpi.com The compound exhibited a distinct color change from pink to yellow specifically upon interaction with the hydrogen sulfate (B86663) anion (HSO₄⁻) in an aqueous acetonitrile (B52724) solution, while other anions induced no perceptible change. mdpi.com This selectivity is attributed to the protonation of the benzimidazole NH group by the acidic HSO₄⁻ anion. mdpi.com

The interaction between the sensor and the anion can lead to different fluorescence responses:

Fluorescence Quenching ("Turn-off"): Anion binding can enhance non-radiative decay processes or trigger a photoinduced electron transfer (PET) mechanism, leading to a decrease in fluorescence intensity.

Fluorescence Enhancement ("Turn-on"): The binding of an anion can increase the rigidity of the sensor molecule, restricting intramolecular rotations and vibrations. This reduces non-radiative decay pathways and enhances fluorescence emission.

A study on a benzimidazole-based receptor demonstrated its ability to first bind with Cu²⁺ ions, which quenched its fluorescence. The resulting complex then acted as a selective sensor for the dihydrogen phosphate (B84403) anion (H₂PO₄⁻) through a metal displacement approach, which restored the fluorescence. elsevierpure.comresearchgate.net This highlights the sophisticated sensing strategies that can be developed using benzimidazole derivatives.

| Anion | Observed Response | Sensing Mechanism | Reference Compound |

|---|---|---|---|

| HSO₄⁻ | Color change (pink to yellow) | Protonation of Benzimidazole NH | BODIPY-Benzimidazole Derivative mdpi.com |

| H₂PO₄⁻ | Fluorescence restoration | Cu²⁺ displacement | Benzimidazole-dipodal receptor complex elsevierpure.com |

Application in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

Benzimidazole derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) due to their excellent thermal stability and versatile electronic properties. rsc.org Their inherent electron-deficient nature makes them particularly suitable for use as electron-transporting materials, host materials, and emitters, especially for blue light emission. nih.govdrpress.org

Host Materials: For high-efficiency phosphorescent OLEDs (PHOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs, the host material must have a high triplet energy to effectively confine the excitons on the guest emitter molecules. Benzimidazole derivatives, often combined with electron-donating units like carbazole (B46965) to create bipolar host materials, fulfill this requirement. acs.orgnih.govacs.org Bipolar hosts facilitate balanced transport of both holes and electrons within the emissive layer, which improves device efficiency and reduces efficiency roll-off at high brightness. acs.orgacs.org For example, a carbazole/benzimidazole-based molecule, p-CbzBiz, when used as a host for a green phosphorescent emitter, enabled an OLED with a maximum external quantum efficiency (EQE) of 21.8%. nih.gov

Emitters: The wide energy gap of benzimidazole derivatives can be tuned through molecular design to achieve emission across the visible spectrum, with particular success in the challenging deep-blue region. rsc.orgnih.gov By attaching chromophores like pyrene (B120774) to the benzimidazole core, researchers have created novel blue emitters. nih.govnsf.gov The design often incorporates bulky groups to induce steric hindrance, which disrupts intermolecular aggregation and prevents fluorescence quenching in the solid state, leading to pure and efficient electroluminescence. nih.gov A non-doped OLED using a pyrene-benzimidazole derivative as the emitter achieved a maximum EQE of 4.3% with pure blue emission coordinates (CIE of 0.1482, 0.1300). nih.govnsf.gov

Electron-Transporting Materials (ETMs): The high electron mobility of benzimidazole-based molecules makes them excellent ETMs in multi-layer OLED devices. nih.gov They facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, helping to achieve charge balance and high recombination efficiency.

The combination of an electron-donating 5-amino group and a hydroxymethyl group in the core structure of this compound provides a versatile platform. Derivatives based on this structure could be engineered to function as ambipolar single-layer blue-emitting materials or as highly effective hosts for phosphorescent emitters, contributing to the development of simpler, more efficient, and longer-lasting OLED displays and lighting solutions. nycu.edu.tw

| Derivative Type | Role in OLED | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color (CIE x, y) |

|---|---|---|---|---|

| Pyrene-Benzimidazole nih.govnsf.gov | Emitter (non-doped) | 4.3 | 290 | Blue (0.1482, 0.1300) |

| Carbazole-Benzimidazole (p-CbzBiz) nih.gov | Host (for green PHOLED) | 21.8 | N/A | Green |

| Carbazole-π-Imidazole (BCzB-PPI) nih.gov | Emitter (non-doped) | 4.43 | 11,364 | Deep Blue (0.159, 0.080) |

Vi. Electrochemical Behavior and Applications of 5 Amino 2 Hydroxymethyl Benzimidazole Systems

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox behavior of chemical species. These methods provide insights into the thermodynamics and kinetics of electron transfer processes, the stability of electrochemically generated species, and the mechanisms of electrochemical reactions.

While specific cyclic voltammetry data for 5-Amino-2-(hydroxymethyl)benzimidazole is not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on related benzimidazole (B57391) derivatives. The redox potentials of benzimidazoles are highly dependent on the nature and position of substituents on the bicyclic ring system. Generally, the benzimidazole nucleus can undergo both oxidation and reduction, although the potentials at which these processes occur can be extreme in the absence of activating groups.

Electron-donating groups, such as the amino group at the 5-position, are expected to lower the oxidation potential of the benzimidazole ring, making it more susceptible to electron removal. This is due to the ability of the amino group to donate electron density to the aromatic system, stabilizing the resulting radical cation. Conversely, the hydroxymethyl group at the 2-position, being weakly electron-donating, is expected to have a less pronounced effect on the redox potential. The electron transfer processes for such compounds are often complex and can be coupled to proton transfer reactions, especially given the presence of the acidic N-H proton of the imidazole (B134444) ring and the amino and hydroxyl protons. The pH of the medium, therefore, plays a crucial role in the observed electrochemical behavior.

Studies on symmetrically substituted benzimidazole-phenol systems have demonstrated that the redox potential of the phenoxyl radical/phenol couple is lowered by the presence of the benzimidazole bridge, indicating its active participation in the proton-coupled electron transfer (PCET) process. rsc.org This highlights the ability of the benzimidazole moiety to mediate electron and proton transfer events.

Substituents play a pivotal role in modulating the electrochemical activity of the benzimidazole scaffold. The electronic effects of these groups—whether they are electron-donating or electron-withdrawing—directly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictate the oxidation and reduction potentials, respectively.

The amino group at the 5-position in this compound is a strong electron-donating group through resonance. This donation of electron density increases the HOMO energy level, making the molecule easier to oxidize. In contrast, electron-withdrawing groups, such as a nitro group, would lower the HOMO energy, making oxidation more difficult, but would also lower the LUMO energy, facilitating reduction. researchgate.net For instance, in a comparative study of fluorinated benzimidazole derivatives, the number and position of fluorine atoms were shown to influence the oxidation potentials. usm.my

Table of Expected Substituent Effects on Redox Potentials of Benzimidazole Derivatives

| Substituent | Position | Electronic Effect | Expected Impact on Oxidation Potential | Expected Impact on Reduction Potential |

| Amino (-NH2) | 5 | Strong Electron-Donating | Decrease (Easier to Oxidize) | Increase (Harder to Reduce) |

| Hydroxymethyl (-CH2OH) | 2 | Weak Electron-Donating | Slight Decrease | Slight Increase |

| Nitro (-NO2) | 5 or 6 | Strong Electron-Withdrawing | Increase (Harder to Oxidize) | Decrease (Easier to Reduce) |